molecular formula C10H22N2O B13248696 (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Cat. No.: B13248696
M. Wt: 186.29 g/mol
InChI Key: CUFZSOJHGSJVHD-UWVGGRQHSA-N
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Description

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is a chiral compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a piperidinone intermediate. The reaction conditions often include the use of catalysts such as iron complexes and reducing agents like phenylsilane .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs multi-step synthesis processes that are optimized for yield and purity. These processes may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is unique due to its specific chiral configuration and the presence of both ethyl and propyl groups attached to the amino moiety. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

(3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-3-7-12(4-2)9-8-11-6-5-10(9)13/h9-11,13H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

CUFZSOJHGSJVHD-UWVGGRQHSA-N

Isomeric SMILES

CCCN(CC)[C@H]1CNCC[C@@H]1O

Canonical SMILES

CCCN(CC)C1CNCCC1O

Origin of Product

United States

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